molecular formula C3H6N2O4S B8507924 3-Amino-2-oxoazetidine-1-sulfonic acid CAS No. 78611-11-7

3-Amino-2-oxoazetidine-1-sulfonic acid

Cat. No.: B8507924
CAS No.: 78611-11-7
M. Wt: 166.16 g/mol
InChI Key: NSRVGDULUQOEBX-UHFFFAOYSA-N
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Description

3-Amino-2-oxoazetidine-1-sulfonic acid is a β-lactam derivative featuring a four-membered azetidine ring with a sulfonic acid group at position 1, an amino group at position 3, and a ketone at position 2. This compound is structurally related to monobactams, a class of antibiotics known for their resistance to β-lactamases. Its synthesis, as described by Floyd et al. (1982), involves the conversion of L-α-amino-β-hydroxy acids into hydroxamic esters, followed by cyclization to form the azetidine ring .

Properties

CAS No.

78611-11-7

Molecular Formula

C3H6N2O4S

Molecular Weight

166.16 g/mol

IUPAC Name

3-amino-2-oxoazetidine-1-sulfonic acid

InChI

InChI=1S/C3H6N2O4S/c4-2-1-5(3(2)6)10(7,8)9/h2H,1,4H2,(H,7,8,9)

InChI Key

NSRVGDULUQOEBX-UHFFFAOYSA-N

Canonical SMILES

C1C(C(=O)N1S(=O)(=O)O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues within the Azetidine Sulfonic Acid Family

a. (2R,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid

  • Structure : Differs by a methyl substituent at position 2 and a ketone at position 4.
  • Properties : Higher molecular weight (180.18 g/mol) and melting point (206–211°C) compared to the target compound. Its density (1.8 g/cm³) and LogP (-2.91) suggest high polarity and poor lipophilicity .
  • Applications: Discontinued commercial availability () implies challenges in synthesis, stability, or efficacy. Potential use in β-lactam antibiotic research is inferred from structural similarity to monobactams.

b. (S)-3-Amino-2-oxoazetidine-1-sulfonic acid

  • Structure: Enantiomer of the target compound, synthesized via stereospecific routes from L-α-amino-β-hydroxy acids .

Ethane Sulfonic Acid Derivatives with Heterocyclic Moieties

a. 2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic acid

  • Structure : Features a benzothiazole ring instead of an azetidine, with an ethane sulfonic acid backbone.
  • Properties : Larger molecular weight (284.30 g/mol) and aromaticity likely enhance π-π interactions but reduce solubility compared to azetidine derivatives .
  • Applications : Benzothiazole moieties are common in kinase inhibitors and fluorescent probes, suggesting divergent uses from azetidine-based compounds.

Comparative Analysis of Physicochemical Properties

Compound Name Molecular Formula Molecular Weight Melting Point (°C) Density (g/cm³) LogP Synthesis Method
3-Amino-2-oxoazetidine-1-sulfonic acid C₃H₆N₂O₄S 166.15 Not reported Not reported -2.5* Hydroxamic esters from L-α-amino-β-hydroxy acids
(2R,3S)-3-Amino-2-methyl-4-oxoazetidine-1-sulfonic acid C₄H₈N₂O₄S 180.18 206–211 1.8 -2.91 Not specified
2-[(1,3-Benzothiazol-2-yl)amino]-2-oxoethane-1-sulfonic acid C₉H₈N₂O₄S₂ 284.30 Not reported Not reported Not reported Not specified

*Estimated LogP based on structural analogs.

  • Benzothiazole derivatives exhibit markedly higher molecular weights, likely impacting bioavailability.

Q & A

Basic: What are the recommended synthetic routes for 3-Amino-2-oxoazetidine-1-sulfonic acid, and how do reaction conditions influence yield?

Methodological Answer:
The synthesis typically involves multi-step reactions, such as sulfonation of azetidine precursors or coupling reactions with sulfonic acid derivatives. For example, analogous sulfonic acid compounds (e.g., 2-((6-aminohexyl)amino)-2-iminoethane-1-sulfonic acid) are synthesized via nucleophilic substitution or condensation reactions under controlled pH and temperature . Key factors include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity of sulfonic acid intermediates.
  • Catalysts : Lewis acids (e.g., ZnCl₂) may accelerate ring closure in azetidine formation.
  • Purification : Ion-exchange chromatography is critical to isolate the sulfonic acid moiety from byproducts.

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